molecular formula C35H43ClN2O8 B1251175 Cryptophycin 327

Cryptophycin 327

Katalognummer B1251175
Molekulargewicht: 655.2 g/mol
InChI-Schlüssel: PSNOPSMXOBPNNV-GKPRUIBSSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Cryptophycin 327 is a natural product found in Nostoc with data available.

Wissenschaftliche Forschungsanwendungen

Isolation and Structural Characteristics

Cryptophycin 327, along with its analogues cryptophycin 38 and 326, are isolated from the terrestrial cyanobacterium Nostoc sp. GSV 224. This compound is noted for its unique geometric isomerism, differing from cryptophycin-1 by having a cis Δ2-double bond in unit A. The isolation and structure determination of these compounds highlight their complex chemical nature and potential for diverse biological activities (Chaganty et al., 2004).

Anticancer Activity and Molecular Targeting

Cryptophycins, including this compound, are a family of macrolide antimitotic agents that show potent activity against cancer cells. Their mechanism of action involves targeting tubulin protein, stabilizing microtubule dynamics, and depolymerizing microtubules at higher concentrations. They also affect the Bcl2 protein, inducing apoptosis more quickly and at lower concentrations compared to other clinically used compounds. The synthesis and anticancer activity of cryptophycins demonstrate their potential as effective anticancer agents (Eggen & Georg, 2002).

Targeted Drug Delivery

This compound and its class are explored for their potential in targeted drug delivery, specifically in cancer treatment. Modifications to cryptophycin molecules and their conjugation to targeting moieties, such as the Arg-Gly-Asp (RGD) sequence, have been studied. These modifications aim to enhance the specificity and reduce the toxicity of cryptophycins in targeting cancer cells (Borbély et al., 2019).

Synthesis and SAR Studies

The synthesis of modified cryptophycins, including this compound, has been a subject of significant research interest. Structure-activity relationship (SAR) studies on these compounds help in understanding their biological activities and potential therapeutic applications. The modular structure of cryptophycins allows for synthetic flexibility and extensive SAR studies (Weiss, Sammet, & Sewald, 2013).

Biochemical Characterization and Biosynthesis

The biochemical characterization of enzymes involved in the biosynthesis of cryptophycins, such as the cryptophycin P450 epoxidase, provides insights into their natural production and potential for synthetic modifications. This understanding is crucial for developing new analogues and derivatives of cryptophycins for therapeutic use (Ding et al., 2008).

Chemoenzymatic Synthesis and Potency Evaluation

The chemoenzymatic synthesis of cryptophycin analogs, including this compound, offers a versatile approach to generate new compounds for biological evaluation. This method allows for the exploration of unnatural derivatives and their potency against drug-resistant cancers (Schmidt et al., 2020).

Eigenschaften

Molekularformel

C35H43ClN2O8

Molekulargewicht

655.2 g/mol

IUPAC-Name

(3S,6R,10R,13Z,16S)-10-[(3-chloro-4-methoxyphenyl)methyl]-6-methyl-3-(2-methylpropyl)-16-[(1S)-1-[(2R,3R)-3-phenyloxiran-2-yl]ethyl]-1,4-dioxa-8,11-diazacyclohexadec-13-ene-2,5,9,12-tetrone

InChI

InChI=1S/C35H43ClN2O8/c1-20(2)16-29-35(42)44-27(22(4)31-32(46-31)24-10-7-6-8-11-24)12-9-13-30(39)38-26(33(40)37-19-21(3)34(41)45-29)18-23-14-15-28(43-5)25(36)17-23/h6-11,13-15,17,20-22,26-27,29,31-32H,12,16,18-19H2,1-5H3,(H,37,40)(H,38,39)/b13-9-/t21-,22+,26-,27+,29+,31-,32-/m1/s1

InChI-Schlüssel

PSNOPSMXOBPNNV-GKPRUIBSSA-N

Isomerische SMILES

C[C@@H]1CNC(=O)[C@H](NC(=O)/C=C\C[C@H](OC(=O)[C@@H](OC1=O)CC(C)C)[C@H](C)[C@@H]2[C@H](O2)C3=CC=CC=C3)CC4=CC(=C(C=C4)OC)Cl

Kanonische SMILES

CC1CNC(=O)C(NC(=O)C=CCC(OC(=O)C(OC1=O)CC(C)C)C(C)C2C(O2)C3=CC=CC=C3)CC4=CC(=C(C=C4)OC)Cl

Synonyme

cryptophycin 326
cryptophycin 327

Herkunft des Produkts

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cryptophycin 327
Reactant of Route 2
Cryptophycin 327
Reactant of Route 3
Cryptophycin 327
Reactant of Route 4
Cryptophycin 327
Reactant of Route 5
Cryptophycin 327
Reactant of Route 6
Cryptophycin 327

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.